molecular formula C19H13ClN2O3 B12884701 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 650637-58-4

4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B12884701
CAS No.: 650637-58-4
M. Wt: 352.8 g/mol
InChI Key: BTROSIQVDYKERB-UHFFFAOYSA-N
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Description

4-(5-(2-Chloro-7-methylquinolin-3-yl)isoxazol-3-yl)benzene-1,3-diol is a complex organic compound that features a quinoline moiety, an isoxazole ring, and a benzene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Chloro-7-methylquinolin-3-yl)isoxazol-3-yl)benzene-1,3-diol typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Quinoline and Isoxazole Units: This step often involves a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance.

    Formation of the Benzene Diol Structure: The benzene diol can be synthesized through the hydroxylation of benzene derivatives using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene diol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(2-Chloro-7-methylquinolin-3-yl)isoxazol-3-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-(2-Chloro-7-methylquinolin-3-yl)isoxazol-3-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The isoxazole ring can participate in hydrogen bonding and other interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(chloromethyl)-6-methylquinoline: A precursor in the synthesis of the target compound.

    4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.

    Isoxazole Derivatives: Compounds with the isoxazole ring but different substituents.

Uniqueness

4-(5-(2-Chloro-7-methylquinolin-3-yl)isoxazol-3-yl)benzene-1,3-diol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both quinoline and isoxazole rings in a single molecule allows for diverse interactions with biological targets and other chemical entities, making it a versatile compound for various applications.

Properties

CAS No.

650637-58-4

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

4-[5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H13ClN2O3/c1-10-2-3-11-7-14(19(20)21-15(11)6-10)18-9-16(22-25-18)13-5-4-12(23)8-17(13)24/h2-9,23-24H,1H3

InChI Key

BTROSIQVDYKERB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)O)O)Cl

Origin of Product

United States

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